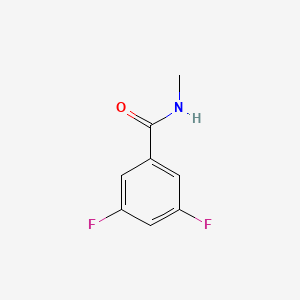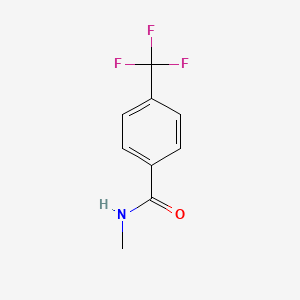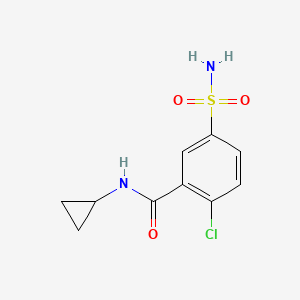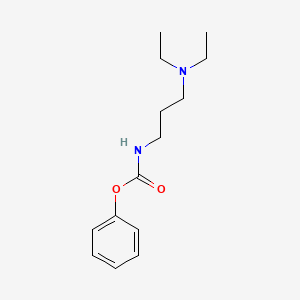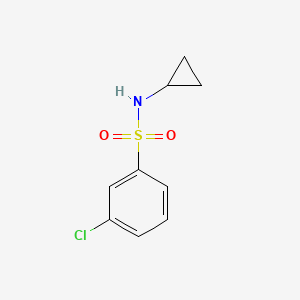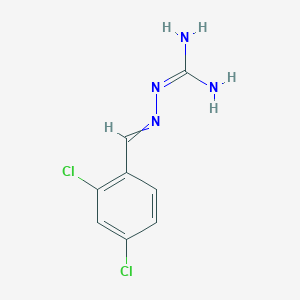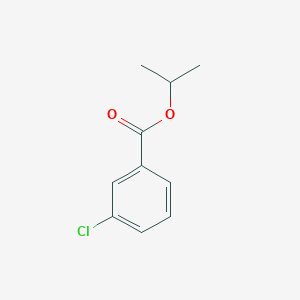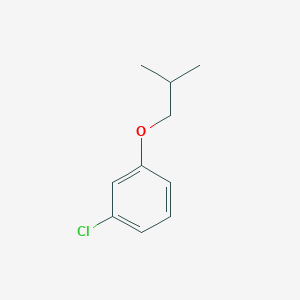
1-Chloro-3-(2-methylpropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(2-methylpropoxy)benzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where a chlorine atom and a 2-methylpropoxy group are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-methylpropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-nitrobenzene with 2-methylpropanol in the presence of a base, such as potassium carbonate, under reflux conditions. The nitro group is then reduced to an amine, followed by diazotization and subsequent Sandmeyer reaction to introduce the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and automated systems can ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-(2-methylpropoxy)phenol.
Oxidation Reactions: The 2-methylpropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: 3-(2-methylpropoxy)phenol.
Oxidation: 3-(2-methylpropoxy)benzaldehyde or 3-(2-methylpropoxy)benzoic acid.
Reduction: 1-chloro-3-(2-methylpropoxy)cyclohexane.
Scientific Research Applications
1-Chloro-3-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: It is utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 1-chloro-3-(2-methylpropoxy)benzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the 2-methylpropoxy group can influence the compound’s binding affinity and specificity, leading to various biological outcomes.
Comparison with Similar Compounds
1-Chloro-4-(2-methylpropoxy)benzene: Similar structure but with the 2-methylpropoxy group at the 4-position.
1-Bromo-3-(2-methylpropoxy)benzene: Bromine atom instead of chlorine.
1-Chloro-3-(2-ethylpropoxy)benzene: Ethyl group instead of methyl in the propoxy group.
Uniqueness: 1-Chloro-3-(2-methylpropoxy)benzene is unique due to the specific positioning of the chlorine and 2-methylpropoxy groups, which can significantly influence its reactivity and interaction with other molecules
Properties
IUPAC Name |
1-chloro-3-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAFTANTEYYJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
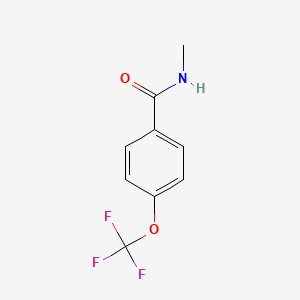
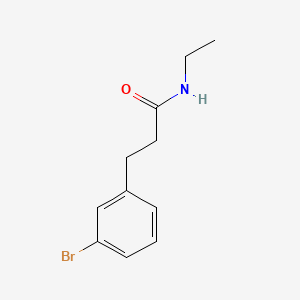
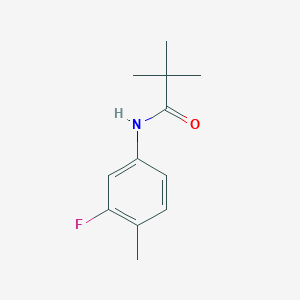
![4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine](/img/structure/B7891667.png)
![1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-](/img/structure/B7891668.png)
